6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride
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Overview
Description
6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and sterically constrained environment, which can enhance the selectivity and efficacy of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride typically involves multiple steps. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, followed by the removal of the tosyl group through sonication with magnesium turnings in methanol . The final product is often isolated as a stable and soluble sulfonic acid salt .
Industrial Production Methods: the scalability of the synthetic route mentioned above can be challenging due to the removal of magnesium salts and the need for complex equipment for sonication .
Chemical Reactions Analysis
Types of Reactions: 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its rigid spirocyclic structure.
Biology: Investigated for its potential as a ligand in the design of peptidomimetic drugs.
Medicine: Explored for its biological activity and potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows for selective binding to biological targets, potentially enhancing its efficacy and selectivity. The exact molecular targets and pathways are still under investigation, but the compound’s sterically constrained framework is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Shares a similar spirocyclic structure but differs in the functional groups attached.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of natural amino acids like ornithine and gamma-aminobutyric acid.
6-Amino-2-thiaspiro[3.3]heptane Hydrochloride: Another spirocyclic compound with significant biological activity.
Uniqueness: 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride is unique due to its specific functional groups and the presence of a methylamino moiety, which can influence its reactivity and biological activity. The combination of the spirocyclic framework and the methylamino group provides distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C7H14ClNO |
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Molecular Weight |
163.64 g/mol |
IUPAC Name |
N-methyl-2-oxaspiro[3.3]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-2-7(3-6)4-9-5-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
BHWMNKZVUNISNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2(C1)COC2.Cl |
Origin of Product |
United States |
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